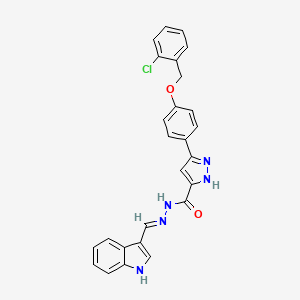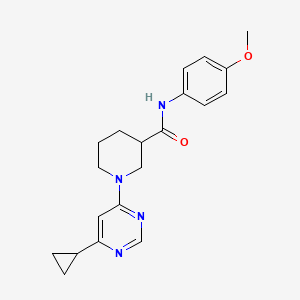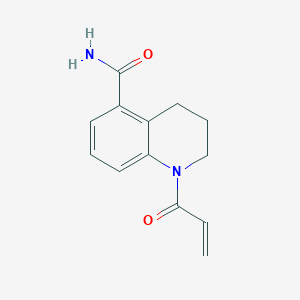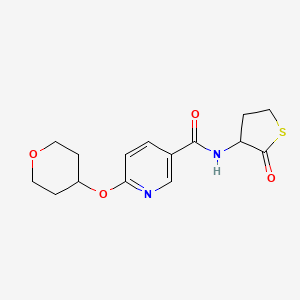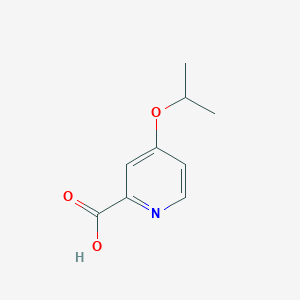
4-Isopropoxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxypicolinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is used in research .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .科学的研究の応用
Matrix-Assisted Laser Desorption Ionization
- Application : Improved mass spectrometry imaging signals of small molecules.
- Details : The use of deuterated α-Cyano-4-hydroxycinnamic acid (D(4)-CHCA) has been developed to enhance the matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) and MALDI-MS imaging (MSI) of small molecule drugs and endogenous compounds. This advancement helps in unmasking obscured MALDI-MS signals from biological tissue sections, including those of synthetic small molecule pharmaceuticals and endogenous compounds like neurotransmitters (Shariatgorji et al., 2012).
Spectroscopic and Antimicrobial Studies
- Application : Antimicrobial activities and DNA interactions.
- Details : Pyridine-2-carboxylic acid and its derivatives, like 4-methoxy-pyridine-2-carboxylic acid, have been characterized using spectroscopy techniques and density functional theory (DFT) calculations. These compounds demonstrate significant antibacterial activities and interactions with DNA, providing insights into molecular structures and potential applications in pharmaceutical research (Tamer et al., 2018).
Cyclic Hexapeptides Research
- Application : Binding properties and solubility studies.
- Details : Research on cyclic hexapeptides containing 6-aminopicolinic acid subunits reveals insights into their solubility, conformation, and receptor properties. This study contributes to the understanding of complex formation in aqueous solutions, beneficial for developing targeted therapeutic agents (Kubik & Goddard, 2002).
Antioxidant Properties
- Application : Radical scavenging and antioxidant analysis.
- Details : Studies on compounds like puerarin, which contains a 4'-hydroxyl group, provide insights into their efficacy as radical scavengers compared to other groups. Such research is crucial in developing antioxidants and understanding their molecular mechanisms (Han et al., 2007).
Analytical Assay Development
- Application : Development of assays for preventive doping research.
- Details : The creation of analytical assays for determining HIF stabilizers in preventive doping research showcases the application of 4-Isopropoxypicolinic acid derivatives in sports medicine and drug testing (Beuck et al., 2011).
Water Treatment Research
- Application : Selective recognition and removal of contaminants.
- Details : The development of Mo(VI) oxy ion-imprinted particle using isonicotinic acid (4-picolinic acid) demonstrates its potential in water treatment, particularly for selective removal and concentration of molybdenum(VI) from water environments (Ren et al., 2013).
Lanthanide Luminescent Materials
- Application : Development of luminescent materials.
- Details : Research on lanthanide complexes of 3-hydroxypicolinic acid for creating luminescent materials has implications in materials science, particularly in photoluminescence applications (Soares-Santos et al., 2003).
将来の方向性
While specific future directions for 4-Isopropoxypicolinic acid are not available, there are general trends in the field of chemistry that could apply. For instance, there is a growing interest in the development of environmentally friendly chemical species to replace traditional toxic chemicals . Additionally, the use of nanomaterials and nanoparticles has exploded due to their novel or enhanced physical and chemical properties compared to bulk material .
作用機序
Target of Action
Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator . It plays a key role in zinc transport and works by binding to zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
As a therapeutic agent, Picolinic acid works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, inhibiting function .
Biochemical Pathways
Picolinic acid is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It has potential therapeutic targets in conditions such as acne vulgaris, herpes, and other viral infections .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect a drug’s effectiveness .
生化学分析
Biochemical Properties
It is known that picolinic acid, a related compound, interacts with various enzymes and proteins
Cellular Effects
Given the known properties of picolinic acid, it is possible that 4-Isopropoxypicolinic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
特性
IUPAC Name |
4-propan-2-yloxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHAYRJAYNZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


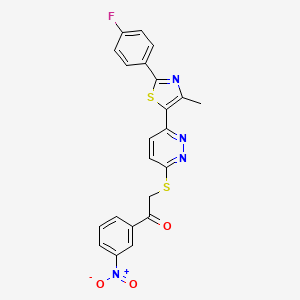
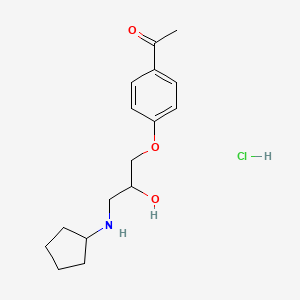
![6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2967961.png)
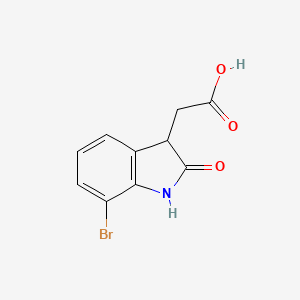
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)
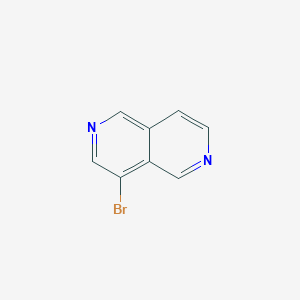
![Ethyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2967968.png)
